2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a pyrimidine ring, a thietane ring, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a thiourea derivative.
Introduction of the Thietane Ring: The thietane ring can be introduced via a nucleophilic substitution reaction using a halogenated thietane derivative.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is typically formed through the reaction of an acyl hydrazine with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural properties may make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the thietane ring and the (E)-methylidene group.
N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide: Lacks the pyrimidine ring.
Uniqueness
2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide is unique due to the combination of the pyrimidine ring, thietane ring, and acetohydrazide moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C16H16N4O2S2 |
---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O2S2/c21-15(11-24-16-17-6-1-7-18-16)20-19-8-12-2-4-13(5-3-12)22-14-9-23-10-14/h1-8,14H,9-11H2,(H,20,21)/b19-8+ |
InChI-Schlüssel |
SHSIXJASZGTEMY-UFWORHAWSA-N |
Isomerische SMILES |
C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3 |
Kanonische SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3 |
Löslichkeit |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.